

Practical Guide to Designing PROTACs with VHL Ligand-Linker Conjugate 17

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing VHL Ligand-Linker Conjugate 17. This conjugate serves as a versatile building block for creating potent and selective protein degraders.

Introduction to PROTAC Technology and VHL Ligand-Linker Conjugate 17

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4] VHL Ligand-Linker Conjugate 17 is a key reagent that incorporates a VHL ligand attached to a linker terminating in an alkyne group. This alkyne functionality allows for efficient conjugation to an azide-modified POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, streamlining the synthesis of VHL-based PROTACs.[5]



[6] A notable example of a potent PROTAC synthesized using this conjugate is ARD-266, a highly effective degrader of the Androgen Receptor (AR).[5][7] Interestingly, the VHL ligand employed in ARD-266 exhibits a relatively weak binding affinity (Ki of 2-3 µM) to the VHL E3 ligase, yet the resulting PROTAC is highly potent, demonstrating that high-affinity E3 ligase binding is not always a prerequisite for efficient protein degradation.[8][9]

Below is a representative chemical structure for a VHL Ligand-Linker Conjugate, illustrating the key components.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative PROTAC, ARD-266, which is synthesized using a VHL Ligand-Linker conjugate analogous to VHL Ligand-Linker Conjugate 17.

Table 1: Binding Affinities

PROTAC Component	Target Protein	Binding Affinity (K_d_ / K_i_)	Assay Method
VHL Ligand in ARD- 266	VHL E3 Ligase	2-3 μM (K_i_)	Not Specified
ARD-266	Androgen Receptor	Data not available	-

Table 2: In Vitro Degradation Efficiency of ARD-266

Cell Line	DC_50_ (nM)	D_max_ (% Degradation)	Treatment Time (hours)
LNCaP	0.2 - 1	>95%	24
VCaP	0.2 - 1	>95%	24
22Rv1	0.2 - 1	>95%	24

Signaling Pathways and Experimental Workflows

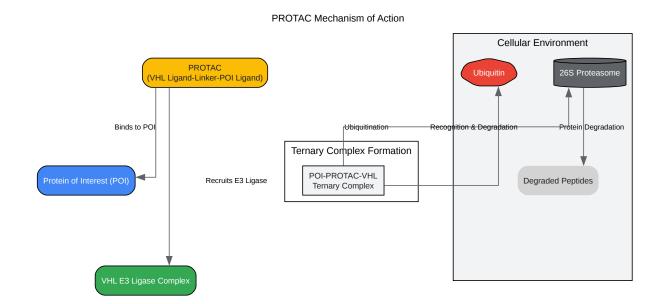






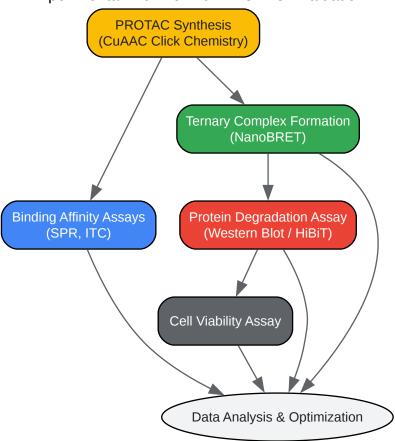
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding and implementing PROTAC technology.



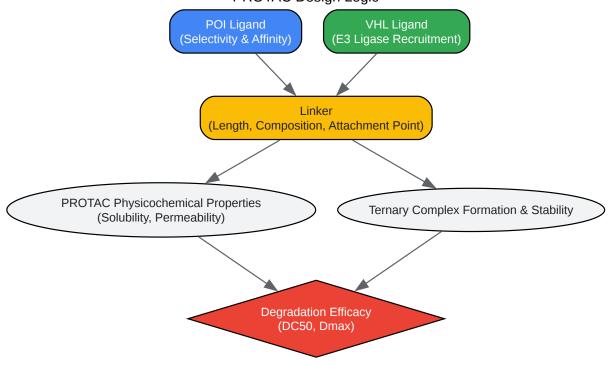




Experimental Workflow for PROTAC Evaluation



PROTAC Design Logic





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